molecular formula C15H18N2O5 B5372287 1-[1-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]ethanone

1-[1-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]ethanone

Cat. No. B5372287
M. Wt: 306.31 g/mol
InChI Key: DRVMCESOFPPALK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]ethanone, also known as HMI-1, is a small molecule that has been studied extensively due to its potential therapeutic applications. HMI-1 has been shown to have anti-cancer properties, making it a promising candidate for cancer treatment.

Mechanism of Action

The exact mechanism of action of 1-[1-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]ethanone is not fully understood, but it is thought to work by inhibiting the activity of the protein PIM1 kinase. PIM1 kinase is overexpressed in many types of cancer, and its inhibition by this compound may lead to the suppression of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to inhibit the proliferation of endothelial cells, which may make it useful for the treatment of angiogenesis-related diseases. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which may make it useful for the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[1-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]ethanone in lab experiments is that it is a small molecule, which makes it easier to synthesize and manipulate than larger molecules. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are a number of future directions for research on 1-[1-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]ethanone. One area of interest is the development of this compound derivatives that may have improved anti-cancer properties. Another area of interest is the study of the effects of this compound on other diseases, such as Alzheimer's disease and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to design experiments to study its effects.

Synthesis Methods

1-[1-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]ethanone can be synthesized using a multi-step process that involves the reaction of 2-(3,4,5-trimethoxyphenyl)acetonitrile with methyl iodide, followed by the addition of imidazole and subsequent reduction with sodium borohydride. The final product is purified using column chromatography.

Scientific Research Applications

1-[1-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]ethanone has been the subject of numerous studies due to its potential anti-cancer properties. Research has shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. This compound has also been shown to have anti-inflammatory properties, which may make it useful for the treatment of inflammatory diseases.

properties

IUPAC Name

1-[1-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)imidazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-8-13(9(2)18)16-15(17(8)19)10-6-11(20-3)14(22-5)12(7-10)21-4/h6-7,19H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVMCESOFPPALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.